Anisole-d8
Overview
Description
Anisole-d8, also known as this compound, is a useful research compound. Its molecular formula is C7H8O and its molecular weight is 116.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Spectroscopy and Vibrational Analysis : Anisole-d8, along with other isotopologues like anisole-h8 and anisole-d3, has been studied for its REMPI (resonance-enhanced multiphoton ionization) spectra. These studies help in the assignment of fundamental vibrations in both the S0 (ground) and S1 (excited) states, which are critical for understanding molecular behavior in various states (Hoffmann et al., 2006).
Chemical Synthesis and Catalysis : Research includes the study of anisole's role in chemical synthesis, such as in the selective O-alkylation of phenol using dimethyl ether to produce anisole. This process is significant for the synthesis of chemicals used in solvents, flavoring agents, and perfumes (Samruddhi et al., 2022).
Organometallic Chemistry : Anisole is also involved in the study of C–H bond activation by organoplatinum(II) complexes. Understanding the reaction mechanisms of anisole with these complexes provides insights into the broader field of organometallic chemistry (Bonnington et al., 2012).
Hydrogen Bonding Studies : The formation of intermolecular complexes through hydrogen bonding, as seen in the anisole-methanol complex, offers a deeper understanding of molecular interactions, which is crucial in areas like medicinal chemistry and material science (Roy et al., 2020).
Combustion and Biofuel Research : Anisole is a key compound in the study of biofuels, particularly in understanding the combustion properties like the Laminar Burning Speed (LBS) and flame structure of anisole-air mixtures. This research is vital for developing alternative fuels (Zare et al., 2019).
Biomass Gasification and Tar Formation : Studies on the pyrolysis and oxidation of anisole help in understanding tar formation during biomass combustion and gasification, which is significant for environmental and energy production considerations (Nowakowska et al., 2014).
Mechanism of Action
Target of Action
Anisole-d8, also known as methoxybenzene-d8, primarily targets cell signaling pathways and gene expression mechanisms . These targets play crucial roles in regulating various cellular processes, including growth, differentiation, and response to external stimuli.
Mode of Action
this compound interacts with its targets by modulating the activity of specific signaling molecules and transcription factors. This interaction can lead to changes in gene expression patterns, thereby influencing cellular behavior and function . The exact molecular interactions are still under investigation, but it is believed that this compound can affect the binding affinity of transcription factors to DNA, altering the transcriptional activity of certain genes.
Biochemical Pathways
The biochemical pathways affected by this compound include those involved in cell growth, apoptosis, and stress response. By modulating these pathways, this compound can influence the downstream effects such as protein synthesis, cell cycle progression, and cellular metabolism . These changes can have significant implications for cell survival and adaptation to environmental changes.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. This compound is absorbed into the bloodstream and distributed to various tissues where it exerts its effects. It undergoes metabolic transformation primarily in the liver, where it is converted into various metabolites. These metabolites are then excreted from the body through urine . The bioavailability of this compound is influenced by its metabolic stability and the efficiency of its absorption and distribution processes.
Result of Action
At the molecular level, the action of this compound results in altered gene expression and protein synthesis. This can lead to changes in cellular functions such as proliferation, differentiation, and response to stress. At the cellular level, these molecular changes can manifest as modifications in cell morphology, growth rate, and survival . The overall effect of this compound’s action is a modulation of cellular behavior in response to environmental and internal signals.
Action Environment
The efficacy and stability of this compound are influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For instance, higher temperatures can increase the rate of metabolic reactions, potentially enhancing the activity of this compound. Conversely, extreme pH levels can affect the stability of the compound, reducing its effectiveness . Additionally, the presence of other chemicals can either synergize with or inhibit the action of this compound, depending on their nature and concentration.
Safety and Hazards
Anisole-d8 is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and may cause drowsiness or dizziness . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of fire, use CO2, dry chemical, or foam for extinction .
Biochemical Analysis
Cellular Effects
Anisole-d8 is believed to participate in regulating cell signaling pathways and modulating gene expression, exerting significant influence on cellular processes
Molecular Mechanism
The precise mechanism of action of this compound remains somewhat enigmatic . It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
This compound has been used as a fluorescent tracer for gas-phase imaging diagnostics due to its high-fluorescence quantum yield (FQY) and large Stokes shift . Over time, the fluorescence spectra and effective fluorescence lifetimes of gaseous this compound have been investigated under various conditions
Properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-(trideuteriomethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i1D3,2D,3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOXTESZEPMUJZ-JGUCLWPXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC([2H])([2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480548 | |
Record name | Anisole-d8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54887-54-6 | |
Record name | Anisole-d8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 54887-54-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is anisole-d8 used in spectroscopic studies of anisole?
A1: this compound, the isotopologue of anisole where all eight hydrogen atoms are replaced with deuterium, is a valuable tool in spectroscopic analysis. [, ] The substitution of hydrogen with deuterium leads to characteristic shifts in vibrational frequencies observed in techniques like infrared and Raman spectroscopy. These shifts help to confirm assignments of specific vibrational modes to particular molecular motions. [] This is particularly useful for complex molecules like anisole, where overlapping signals can make interpretation challenging.
Q2: How does deuteration of anisole help understand its reactivity with organometallic platinum complexes?
A2: Researchers used this compound in kinetic isotope effect studies to investigate the mechanism of anisole activation by organoplatinum(II) complexes. [] By comparing the reaction rates of anisole and this compound with the platinum complex, they observed a significant kinetic isotope effect (kH/kD = 3.6). This substantial isotope effect provided strong evidence that the breaking of a carbon-hydrogen bond in anisole is the rate-determining step in the overall reaction mechanism. [] This information is crucial for understanding the selectivity and efficiency of such reactions, potentially leading to improved catalyst design for similar transformations.
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